molecular formula C12H9F6NO B3012374 1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one CAS No. 1164537-19-2

1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one

Cat. No.: B3012374
CAS No.: 1164537-19-2
M. Wt: 297.2
InChI Key: OOPSSEBRWAAECV-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one is a fluorinated enone derivative characterized by a penten-2-one backbone substituted with a trifluoromethyl group at position 1 and a 4-(trifluoromethyl)anilino moiety at position 2. Its molecular formula is C₁₂H₈F₆NO (inferred from structural analogs), with a molecular weight of approximately 323.1 g/mol.

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]pent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F6NO/c1-7(6-10(20)12(16,17)18)19-9-4-2-8(3-5-9)11(13,14)15/h2-6,19H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPSSEBRWAAECV-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C(F)(F)F)/NC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one can be synthesized through a multi-step process involving the reaction of 4-(trifluoromethyl)aniline with appropriate reagents to introduce the trifluoromethyl and pentenone functionalities. The synthesis typically involves:

    Step 1: Formation of an intermediate by reacting 4-(trifluoromethyl)aniline with a suitable halogenated compound under controlled conditions.

    Step 2: Introduction of the pentenone moiety through a condensation reaction, often using a base catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydrogenation or other reducing agents.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is frequently used for reduction.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

Pharmaceutical Development

  • Drug Design : The compound's trifluoromethyl moiety is known to improve the pharmacokinetic properties of drugs. It can enhance metabolic stability and bioavailability. Research indicates that compounds with similar structures exhibit significant activity against various biological targets, including cancer cells and bacteria .
  • Antimicrobial Agents : Studies have shown that fluorinated compounds can exhibit enhanced antimicrobial properties. The incorporation of trifluoromethyl groups has been linked to increased potency against resistant strains of bacteria .

Material Science

  • Fluorinated Polymers : The compound can serve as a precursor for synthesizing fluorinated polymers with unique thermal and chemical resistance properties. These materials are increasingly used in coatings, electronics, and membranes .
  • Nanotechnology : Research has explored the use of trifluoromethyl-containing compounds in the development of nanomaterials for drug delivery systems, enhancing the solubility and stability of therapeutic agents .

Environmental Chemistry

  • Pollutant Degradation : The compound has potential applications in environmental remediation strategies aimed at degrading persistent organic pollutants due to its reactive nature . Studies indicate that fluorinated compounds can facilitate the breakdown of certain pollutants under specific conditions.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of trifluoromethylated anilines demonstrated that derivatives similar to 1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one exhibited selective cytotoxicity against various cancer cell lines. The results indicated a mechanism involving apoptosis induction via mitochondrial pathways .

Case Study 2: Agrochemical Applications

Research conducted on the use of fluorinated compounds in agrochemicals revealed that formulations containing similar structures showed improved efficacy as herbicides and insecticides. The enhanced lipophilicity contributed to better absorption by plant tissues .

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function and activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogues with Varying Backbones

(a) Buten-2-one Derivatives
  • (3E)-1,1,1-Trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}-3-buten-2-one (): Molecular Formula: C₁₁H₇F₆NO Key Differences: Shorter carbon chain (butenone vs. pentenone) and meta-substituted trifluoromethyl anilino group.
(b) Oxetan-2-one Derivatives ():
  • Example: (S,E)-4-(2-Bromostyryl)-4-(trifluoromethyl)oxetan-2-one
  • Molecular Formula : C₁₄H₁₀BrF₃O₂
  • Key Differences: Oxetanone core replaces the enone system, with bromostyryl and trifluoromethyl substituents.
  • Impact : The strained oxetane ring may alter reactivity (e.g., ring-opening reactions) and improve metabolic stability in pharmaceutical contexts .

Analogues with Modified Anilino Substituents

(a) Pyridin-2-ylamino Substitution ():
  • 1,1,1-Trifluoro-4-(pyridin-2-ylamino)-pent-3-en-2-one (CAS 234112-39-1):
  • Molecular Formula : C₁₀H₉F₃N₂O
  • Key Differences: Pyridinyl group replaces the trifluoromethyl anilino.
(b) Di(trifluoromethyl)anilino Substitution ():
  • 4-[3,5-di(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one (CAS 215654-85-6):
  • Molecular Formula: C₁₂H₆F₉NO
  • Key Differences: Two trifluoromethyl groups on the anilino ring.
  • Impact: Enhanced electron-withdrawing effects increase electrophilicity of the enone system, favoring Michael addition reactions .
Table 1: Key Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Synthetic Yield (%)
Target Compound C₁₂H₈F₆NO ~323.1 N/A N/A N/A
(3E)-1,1,1-Trifluoro-4-{[3-(CF₃)Ph]amino}-buten-2-one C₁₁H₇F₆NO 283.17 N/A N/A N/A
1,1,1-Trifluoro-4-(pyridin-2-ylamino)-pent-3-en-2-one C₁₀H₉F₃N₂O 230.19 253.8 (predicted) 1.314 (predicted) N/A
(S,E)-4-(2-Bromostyryl)-4-(CF₃)oxetan-2-one C₁₄H₁₀BrF₃O₂ 357.13 N/A N/A 76
Key Observations:
  • Boiling Points : Pyridinyl-substituted derivatives (e.g., ) exhibit higher predicted boiling points due to polar interactions .
  • Synthetic Yields: Oxetanone derivatives () show yields up to 86%, influenced by steric and electronic factors during cycloaddition .

Biological Activity

1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one (CAS: 1164537-19-2) is a fluorinated organic compound notable for its unique structural features and potential biological activities. The compound's molecular formula is C12H9F6NO, and it has garnered interest in various fields, including medicinal chemistry and pharmacology.

  • Molecular Formula : C12H9F6NO
  • Molar Mass : 297.2 g/mol
  • Structural Characteristics : The presence of trifluoromethyl groups enhances lipophilicity and may influence biological interactions.

Antitumor Activity

Research indicates that compounds with similar trifluoromethyl substitutions often exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that related fluorinated compounds can inhibit cell proliferation in human cancer cells, suggesting that this compound may possess similar properties.

Cell LineIC50 (µM)Reference
HL6013.9 - 73.2
SK-BR-313.9 - 73.2

Antioxidant Activity

The antioxidant potential of fluorinated compounds is also of interest. Studies have shown that related phenolic compounds can exhibit strong radical scavenging activity, which may be relevant for the biological activity of this compound. This activity is often measured using the DPPH assay.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of key enzymes involved in cancer progression.
  • Modulation of signaling pathways related to cell survival and apoptosis.

Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxicity of various trifluoromethyl-containing compounds against human cancer cell lines. The results indicated that these compounds exhibited moderate to high cytotoxicity depending on the concentration and exposure time.

In Vivo Studies

While in vitro studies provide initial insights into biological activity, in vivo studies are crucial for understanding the therapeutic potential. Current literature lacks comprehensive in vivo data specifically for this compound; however, similar compounds have shown promise in animal models of cancer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.